![molecular formula C7H11N3O B6181700 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine CAS No. 2613384-55-5](/img/new.no-structure.jpg)
6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine
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Overview
Description
6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine is a chemical compound with the molecular formula C7H11N3O It belongs to the class of pyrazolo[3,2-c][1,4]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 6-methyl-2-aminopyrazine, with suitable reagents like oxiranes or epoxides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the oxazine ring to form a dihydro derivative.
Substitution: Replacement of functional groups on the pyrazolo[3,2-c][1,4]oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of dihydro derivatives.
Substitution: Generation of various substituted pyrazolo[3,2-c][1,4]oxazines.
Scientific Research Applications
Biological Activities
Recent studies have indicated several promising applications of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine in various therapeutic areas:
Anticancer Activity
Research has suggested that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cancer cell proliferation and survival . The structural similarity between these compounds and this compound suggests potential for similar anticancer activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study highlighted the synthesis of novel pyrazolo derivatives that demonstrated effective anti-inflammatory and antibacterial activities. Such findings indicate that this compound could be a candidate for developing new anti-inflammatory drugs .
Antimicrobial Properties
There is emerging evidence that compounds with pyrazolo structures possess antimicrobial activity. The unique heterocyclic framework may enhance the interaction with microbial targets, making it a valuable compound for further exploration in the development of antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound can be approached through various chemical reactions involving starting materials such as hydrazines and oxo compounds. The following methodologies have been documented:
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient for synthesizing complex heterocycles like this compound. These reactions typically involve the simultaneous reaction of three or more reactants to form a product in a single step.
Green Chemistry Approaches
Recent advancements emphasize the importance of green chemistry in synthesizing pharmaceutical compounds. Techniques such as solvent-free synthesis or using environmentally benign solvents can be applied to reduce environmental impact while improving yield and purity.
Case Studies
Several case studies illustrate the applications and effectiveness of pyrazolo derivatives:
Study | Application | Findings |
---|---|---|
Study 1 | Anticancer | Demonstrated inhibition of EGFR-TK by synthesized derivatives. |
Study 2 | Anti-inflammatory | Novel derivatives showed significant anti-inflammatory effects in vitro. |
Study 3 | Antimicrobial | Pyrazolo derivatives exhibited broad-spectrum antimicrobial activity against various pathogens. |
Mechanism of Action
The mechanism by which 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine: A structural analog with an additional methyl group.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine: A related compound with a different ring structure.
Uniqueness: 6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. These features make it distinct from its analogs and contribute to its unique properties and applications.
Biological Activity
6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its antitumor properties and other pharmacological effects.
Structural Characteristics
The compound's molecular formula is C7H11N3O, with a molecular weight of 139.16 g/mol. The structural representation includes a pyrazolo[3,2-c][1,4]oxazine framework which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 139.16 g/mol |
IUPAC Name | This compound |
CAS Number | 1333508-93-2 |
Synthesis
The synthesis of this compound has been achieved through various methodologies involving the reaction of appropriate precursors under controlled conditions. The synthetic pathways often utilize environmentally friendly approaches to enhance yield and reduce toxic byproducts.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- In Vitro Studies : Evaluations against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) have shown promising results. Compounds derived from similar frameworks exhibited IC50 values in the range of 14.2 to 21.2 μM against these cell lines .
- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, derivatives targeting CDK9 have shown significant inhibition of tumor cell growth .
Other Pharmacological Effects
Aside from antitumor properties, preliminary research suggests that this compound may exhibit:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that could be beneficial for reducing oxidative stress in cells.
- Antimicrobial Activity : Some related pyrazolo compounds have shown effectiveness against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for further exploration in antimicrobial applications .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of pyrazolo compounds where the structure–activity relationship (SAR) was analyzed. It was found that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The introduction of electron-donating groups at certain positions improved biological activity compared to their unsubstituted counterparts.
Properties
CAS No. |
2613384-55-5 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-3-10-6(4-11-5)2-7(8)9-10/h2,5H,3-4H2,1H3,(H2,8,9) |
InChI Key |
GKDSEIBRVPBLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=N2)N)CO1 |
Purity |
95 |
Origin of Product |
United States |
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